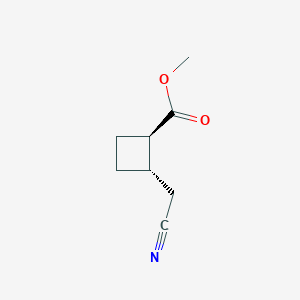
Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- is an organic compound with the molecular formula C8H11NO2. This compound is characterized by a cyclobutane ring attached to a carboxylic acid ester group and a cyanomethyl group in a trans configuration. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- typically involves the reaction of cyclobutanecarboxylic acid with cyanomethyl reagents under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The esterification process involves heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- involves its interaction with molecular targets through its functional groups. The ester and cyanomethyl groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A precursor in the synthesis of Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans-.
Cyclobutylamine: Another derivative of cyclobutanecarboxylic acid with different functional groups.
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester: A structurally similar compound with different substituents.
Properties
CAS No. |
84673-48-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(cyanomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-3-2-6(7)4-5-9/h6-7H,2-4H2,1H3/t6-,7+/m0/s1 |
InChI Key |
QDJAPPBXNHVVSM-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1CC#N |
Canonical SMILES |
COC(=O)C1CCC1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















